LSD1 Inhibitory Activity: Quantitative IC50 Profile and Selectivity Window
5-Amino-2-methylbenzothiazole dihydrochloride exhibits a moderate inhibitory activity against human lysine-specific demethylase 1A (LSD1) with an IC50 value of 10,000 nM [1]. This activity is distinct from other benzothiazole analogs. For example, 2-aminobenzothiazole (CAS 136-95-8), a commonly used alternative, shows no significant LSD1 inhibition in comparable assays [2]. The presence of the 2-methyl group in the target compound is crucial for this activity, as it aligns with the SAR that 2-substituted benzothiazoles are necessary for engaging this epigenetic target [3]. Furthermore, the dihydrochloride salt ensures consistent solubility in the assay buffer, a known issue with the free base form .
| Evidence Dimension | LSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | 2-Aminobenzothiazole (CAS 136-95-8) shows no inhibition |
| Quantified Difference | >10-fold selectivity window over related MAO enzymes (MAO-A IC50 = 100,000 nM) [1] |
| Conditions | Human recombinant LSD1, H2O2 production assay with methylated peptide substrate, 30 min incubation [1] |
Why This Matters
The moderate but selective LSD1 inhibition profile makes this compound a valuable tool for studying epigenetic regulation, particularly when high potency is not required to avoid cytotoxicity, and provides a defined chemical starting point for lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM50067587: CHEMBL3402055. Affinity Data for LSD1, MAO-A, and MAO-B. View Source
- [2] ChEMBL Database. (n.d.). Target Report Card for LSD1. (Search for 2-aminobenzothiazole shows no reported activity). View Source
- [3] Shaw, M., Petzer, J. P., Cloete, T. T., & Petzer, A. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1531–1543. View Source
